molecular formula C14H21ClN2O2S B2477089 1-(4-chlorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide CAS No. 953207-56-2

1-(4-chlorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide

Cat. No.: B2477089
CAS No.: 953207-56-2
M. Wt: 316.84
InChI Key: HQOPYOIQLBOWAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide is a chemical compound of significant interest in neuroscience and medicinal chemistry research, particularly as a structural analog of potent dopamine reuptake inhibitors. Compounds within this structural class, featuring a chlorophenyl group linked to a substituted piperidine via a sulfonamide bridge, have been investigated for their potential to inhibit the dopamine transporter (DAT) . This mechanism is a key target for research into central nervous system (CNS) conditions, and related piperidine-based analogues have been specifically studied as potential therapeutic agents for the treatment of cocaine addiction . The (3S,4S)-enantiomer of a closely related compound, 1-methyl-3-propyl-4-(p-chlorophenyl)piperidine, has been identified as the most potent isomer, highlighting the critical role of stereochemistry in its biological activity . This product is provided strictly for non-human research applications. It is not intended for diagnostic, therapeutic, or any other human use, including in vivo clinical studies or in vitro diagnostic procedures. Researchers should handle this material with appropriate safety precautions. The product is for research use only.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O2S/c1-17-8-6-12(7-9-17)10-16-20(18,19)11-13-2-4-14(15)5-3-13/h2-5,12,16H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOPYOIQLBOWAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNS(=O)(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with N-methylpiperidine in the presence of a base to form an intermediate. This intermediate is then reacted with methanesulfonyl chloride to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

1-(4-chlorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

W-15 and W-18

  • Structural Features :
    • W-15 : 4-Chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide.
    • W-18 : 1-(4-Nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide.

      Both compounds share a sulfonamide backbone and piperidinylidene core but differ in substituents (e.g., W-18 has a nitro group vs. W-15’s phenylethyl chain) .
  • Pharmacological Profile: W-18 and W-15 are synthetic opioids structurally related to fentanyl but with sulfonamide modifications. Unlike fentanyl (a 4-piperidinyl derivative), W-15/W-18 are 2-piperidinylidene analogs, which may reduce μ-opioid receptor affinity but introduce sulfonamide-mediated off-target effects (e.g., cannabinoid receptor modulation) .

AVE-1625 (Drinabant)

  • Structural Features :
    • N-[1-[Bis(4-chlorophenyl)methyl]-3-azetidinyl]-N-(3,5-difluorophenyl)-methanesulfonamide.
    • Differs in its azetidinyl ring (3-membered) vs. the target compound’s piperidinyl (6-membered) group. Additionally, AVE-1625 incorporates bis(4-chlorophenyl) and 3,5-difluorophenyl substituents .
  • Pharmacological Profile: AVE-1625 is a CB1 cannabinoid receptor antagonist (IC₅₀ = 4.2 nM), with the azetidinyl ring and difluorophenyl groups enhancing receptor selectivity over CB2 . Stability: ≥2 years at -20°C, supplied as a crystalline solid (λmax = 231 nm) .

N-(4-Chlorophenyl)methanesulfonamide

  • Structural Features :
    • Simplified analog lacking the piperidinylmethyl group.
  • Applications :
    • Used as a pharmaceutical intermediate, highlighting the importance of the 4-chlorophenyl-sulfonamide motif in medicinal chemistry .

N-[4-[1-[2-(4-Fluorophenyl)-2-Oxoethyl]piperidine-4-Carbonyl]phenyl]methanesulfonamide Hydrochloride

  • Structural Features :
    • Contains a ketone-linked 4-fluorophenyl group and piperidine-4-carbonyl moiety.
  • Relevance :
    • The fluorophenyl group may enhance metabolic stability, while the carbonyl linkage alters pharmacokinetics compared to the target compound’s methylene bridge .

Comparative Data Table

Compound Name Structural Highlights Molecular Weight Key Targets Notable Properties References
1-(4-Chlorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide Piperidinylmethyl, 4-chlorophenyl Not reported Hypothesized: CB1/Opioid Lipophilic, potential CNS activity
W-18 Nitrophenylethyl, 4-chlorophenyl 393.85 Opioid/CB1 High lipophilicity
AVE-1625 (Drinabant) Azetidinyl, bis(4-chlorophenyl) 497.4 CB1 antagonist IC₅₀ = 4.2 nM; ≥2-year stability
N-(4-Chlorophenyl)methanesulfonamide No heterocyclic substituent 205.66 Intermediate Synthetic building block

Research Findings and Implications

  • Structural-Activity Relationships (SAR) :
    • The 4-chlorophenyl-sulfonamide motif is critical for receptor binding across analogs. Piperidinyl/azetidinyl rings modulate selectivity (e.g., AVE-1625’s azetidinyl enhances CB1 affinity) .
    • Lipophilic substituents (e.g., W-18’s nitro group) improve CNS penetration but may increase toxicity risks .
  • Stability and Formulation :
    • Crystalline sulfonamides like AVE-1625 exhibit long-term stability, suggesting the target compound may benefit from similar formulation strategies .

Biological Activity

1-(4-chlorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide, commonly referred to as a piperidine derivative, has garnered attention in the pharmaceutical field due to its diverse biological activities. This compound exhibits potential therapeutic effects, primarily attributed to its interaction with various biological pathways and targets.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C13H18ClN2O2S\text{C}_{13}\text{H}_{18}\text{ClN}_{2}\text{O}_{2}\text{S}

This structure features a piperidine ring which is known for its biological activity, particularly in neuropharmacology and antimicrobial applications.

Biological Activities

Antimicrobial Activity
Research indicates that piperidine derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed moderate to strong antibacterial activity against strains like Salmonella typhi and Bacillus subtilis . The presence of the sulfonamide group is crucial for this activity, enhancing the compound's ability to inhibit bacterial growth.

Antitumor and Anticancer Effects
The compound has also been evaluated for its anticancer properties. Studies have shown that piperidine derivatives can induce apoptosis in cancer cells through various mechanisms, such as the inhibition of cell proliferation and induction of cell cycle arrest . Specifically, derivatives have been noted for their anti-leukemic activity, suggesting a potential role in cancer therapy.

Neuropharmacological Effects
Piperidine derivatives are known to act on the central nervous system (CNS). This compound may function as either a CNS depressant or stimulant depending on dosage levels. Its potential as an anti-HIV agent has also been explored, indicating its multifaceted role in treating neurological disorders .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialModerate to strong activity against Salmonella typhi and Bacillus subtilis
AntitumorInduces apoptosis in cancer cells; anti-leukemic effects noted
NeuropharmacologicalActs as CNS depressant/stimulant; potential anti-HIV properties

Case Study: Antitumor Activity

In a specific study focused on anticancer effects, researchers synthesized several piperidine derivatives and tested their efficacy against various cancer cell lines. The results indicated that certain modifications to the piperidine structure significantly enhanced cytotoxicity against leukemia cells. The mechanism involved was primarily through apoptosis induction via mitochondrial pathways .

The mechanisms underlying the biological activities of this compound are diverse:

  • Antibacterial Mechanism : The sulfonamide moiety inhibits bacterial dihydropteroate synthase, disrupting folate synthesis essential for bacterial growth.
  • Antitumor Mechanism : Induction of apoptosis through mitochondrial pathway activation and inhibition of key signaling pathways involved in cell survival.
  • CNS Interaction : Modulation of neurotransmitter systems, potentially affecting dopamine and serotonin pathways.

Q & A

Q. What are the optimized synthetic routes for 1-(4-chlorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves multi-step reactions, including:

  • Piperidine ring formation : Alkylation of 1-methylpiperidin-4-amine with a chlorophenyl-containing intermediate under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
  • Sulfonamide coupling : Reaction of the intermediate with methanesulfonyl chloride in dichloromethane (DCM) at 0–5°C to avoid side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
    Key optimizations include using anhydrous solvents, controlled temperature for sulfonylation, and catalytic Pd for cross-coupling steps (if aryl halides are involved) .

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and integration ratios. For example, the methyl group on piperidine (δ ~2.2 ppm) and sulfonamide protons (δ ~3.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at m/z 343.1).
  • X-ray Crystallography : Single-crystal analysis using SHELXL or OLEX2 for absolute configuration determination, especially if chirality is present .
  • HPLC-PDA : Purity assessment (>95%) with a C18 column and acetonitrile/water mobile phase .

Q. How can researchers design initial biological assays to evaluate its potential as a therapeutic agent?

  • Target Selection : Prioritize targets based on structural analogs (e.g., sulfonamides often target carbonic anhydrases or GPCRs).
  • In Vitro Screening :
    • Enzymatic inhibition assays (e.g., fluorescence-based CA inhibition).
    • Cell viability assays (MTT or resazurin) in cancer lines (e.g., HeLa, MCF-7) .
  • Binding Studies : Surface plasmon resonance (SPR) or radioligand displacement (e.g., for cannabinoid receptors if lipophilicity is high) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted to enhance its bioactivity?

  • Core Modifications :
    • Vary the chlorophenyl group (e.g., replace with fluorophenyl or methoxyphenyl) to assess electronic effects .
    • Substitute the piperidine methyl group with bulkier alkyl chains (e.g., ethyl, isopropyl) to probe steric tolerance .
  • Functional Group Additions : Introduce hydrogen-bond donors (e.g., hydroxyl groups) on the piperidine ring to improve solubility and target interactions .
  • High-Throughput Screening (HTS) : Use fragment-based libraries to identify synergistic substituents .

Q. How should contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

  • Standardize Assay Conditions : Control pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) to minimize variability .
  • Orthogonal Validation : Confirm results with alternative methods (e.g., SPR alongside enzymatic assays).
  • Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., cell passage number, batch effects) .

Q. What computational methods are effective for predicting its pharmacokinetic (PK) properties?

  • ADME Modeling :
    • Lipophilicity : Calculate logP using Molinspiration or ACD/Labs (aim for 2–5 for optimal membrane permeability) .
    • Metabolic Stability : Use Schrödinger’s MetaSite to predict cytochrome P450 oxidation sites.
  • Molecular Dynamics (MD) : Simulate binding to human serum albumin (HSA) to estimate plasma protein binding .
  • Toxicity Prediction : Employ Derek Nexus for off-target liability assessment (e.g., hERG inhibition risk) .

Q. How can crystallographic data resolve ambiguities in its 3D conformation during target binding?

  • Co-crystallization : Grow crystals with target proteins (e.g., carbonic anhydrase II) using vapor diffusion.
  • Electron Density Maps : Refine using SHELXL to confirm sulfonamide oxygen interactions with Zn²⁺ in active sites .
  • Docking Validation : Cross-validate with Glide or AutoDock Vina to ensure computational models align with crystallographic data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.